prostaglandin F2alpha 1-glyceryl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl 7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPOVHSHWJQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693998 | |
| Record name | 2,3-Dihydroxypropyl 9,11,15-trihydroxyprosta-5,13-dien-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43042-79-1 | |
| Record name | 2,3-Dihydroxypropyl 9,11,15-trihydroxyprosta-5,13-dien-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Classification and Nomenclature of Prostaglandin Glyceryl Esters
Prostaglandin (B15479496) glyceryl esters (PG-Gs) represent a class of eicosanoids characterized by a glycerol (B35011) moiety attached to the carboxyl group of a prostaglandin. nih.gov PGF2α 1-glyceryl ester is specifically a 1-monoglyceride, resulting from the formal condensation of the carboxyl group of prostaglandin F2α with the primary hydroxyl group of glycerol.
The nomenclature for this compound can be presented in various forms, reflecting its chemical structure and lineage.
| Nomenclature Type | Name |
| Common Name | Prostaglandin F2α 1-glyceryl ester |
| Abbreviation | PGF2α-G |
| Systematic Name | 9α,11α,15S-trihydroxy-prosta-5Z,13E-dien-1-oic acid, 1-glyceryl ester |
| IUPAC Name | 2,3-dihydroxypropyl (5Z,9α,11α,13E,15S)-9,11,15-trihydroxyprosta-5,13-dien-1-oate |
The "1-" in the name specifies that the prostaglandin is esterified to the sn-1 position of the glycerol backbone. It is important to note that the 2-glyceryl ester can also be formed, but it rapidly equilibrates to the more stable 1-glyceryl ester form in aqueous media. lipidmaps.orglabchem.com.my
Prostaglandin F2α 1 Glyceryl Ester As a Lipid Mediator
While the biological activities of many prostaglandins (B1171923) are well-characterized, the specific functions of PGF2α 1-glyceryl ester are an emerging area of research, with much of its intrinsic activity still under investigation. lipidmaps.orglabchem.com.mycaymanchem.com However, evidence suggests that it does function as a lipid mediator, capable of eliciting cellular responses.
A key study investigating the structural determinants for calcium mobilization by prostaglandin (B15479496) glyceryl esters demonstrated that both PGE2-G and PGF2α-G can induce a concentration-dependent increase in intracellular calcium levels in RAW 264.7 murine macrophage-like cells and H1819 human non-small cell lung cancer cells. nih.gov This response was shown to be dependent on the presence of the glycerol (B35011) moiety and appears to occur through a novel signaling pathway, independent of the conventional prostaglandin F2α receptor (FP receptor). nih.gov These findings suggest that PGF2α-G may have unique receptor targets and downstream effects compared to its parent compound, PGF2α.
Research Findings on Calcium Mobilization by PGF2α Glyceryl Ester Analogs:
| Cell Line | Compound | Effect |
| RAW 264.7 | PGF2α glyceryl ester analogs | Concentration-dependent increase in intracellular calcium |
| H1819 | PGF2α glyceryl ester analogs | Concentration-dependent increase in intracellular calcium |
Metabolic Transformations and Enzymatic Hydrolysis of Prostaglandin F2α 1 Glyceryl Ester
Receptor Binding and Specificity
There is a significant lack of data regarding the specific receptors to which prostaglandin (B15479496) F2α 1-glyceryl ester binds. While its structural similarity to PGF2α might suggest an interaction with the PGF2α receptor (FP receptor), there is no direct evidence to support this. In fact, studies on the related compound, prostaglandin E2 1-glyceryl ester (PGE2-G), indicate that its effects are independent of the known prostanoid receptors. nih.gov Furthermore, a stable analog of PGF2α, PGF2α-serinolamide, was found to be inactive in lowering intraocular pressure, whereas PGE2 analogs were effective, suggesting the presence of a specific recognition site for PGE2-glyceryl esters in the eye. researchgate.net
Downstream Signaling Pathways
The downstream signaling pathways activated by prostaglandin F2α 1-glyceryl ester are not well-defined. Research on prostaglandin glycerol (B35011) esters as a class has provided some clues. For instance, PGE2-G has been shown to induce the mobilization of intracellular calcium. nih.gov One study reported that PGF2α glyceryl ester analogs could also elicit a calcium response in certain cell lines. nih.gov However, a separate study found that PGF2α-G itself did not induce calcium mobilization in RAW264.7 macrophage cells, whereas the parent compound PGF2α did, creating a conflicting picture. nih.gov
The rapid nature of the calcium response observed with some prostaglandin glycerol esters suggests the involvement of G-protein coupled receptors (GPCRs). researchgate.netnih.gov However, the specific GPCR(s) that may be activated by PGF2α-G have not been identified.
As mentioned, the ability of PGF2α-G to consistently modulate intracellular calcium levels is currently unclear due to conflicting reports in the literature. nih.govnih.gov
There is no specific information available regarding the activation of other second messengers, such as cyclic AMP (cAMP) or inositol (B14025) phosphates, by prostaglandin F2α 1-glyceryl ester. Studies on PGE2-G have shown it can stimulate the production of inositol 1,4,5-trisphosphate (IP3) and activate protein kinase C (PKC). nih.gov
Note: Research Primarily Indicates Limited Understanding of Intrinsic Biological Activity and Often References General Prostaglandin Glyceryl Esters Pg Gs or Other Specific Pg Gs for Mechanistic Details. the Focus Here is on Non Human Systems As Per Instruction to Exclude Human Clinical Data.
Intrinsic Biological Activity: Current Knowledge and Research Gaps
The intrinsic biological activity of prostaglandin (B15479496) F2alpha 1-glyceryl ester (PGF2α-G) remains an area of active investigation with much still to be understood. caymanchem.com While its stability and metabolism have been explored, direct and specific biological actions are not as well-defined as those of its parent compound, PGF2α, or other glyceryl esters like PGE2-G. caymanchem.com
Research indicates that PGF2α-G, along with PGD2-G, does not induce calcium mobilization in the murine macrophage-like cell line, RAW264.7, a response that is notably triggered by PGE2-G. pnas.orgpnas.org This suggests a level of specificity in the biological actions of different PG-Gs. In contrast, some studies have shown that PGF2α-G, along with PGE2-G, can lead to an increase in IL-1β production in macrophages, suggesting a potential pro-inflammatory role in certain contexts. nih.gov
The 2-glyceryl ester form of PGF2α rapidly equilibrates to the more stable 1-glyceryl ester in aqueous environments. caymanchem.com The biological implications of this conversion and the distinct activities of each isomer are not yet fully characterized. A significant research gap exists in identifying a specific receptor for PGF2α-G and delineating its unique signaling pathways, independent of its potential hydrolysis to PGF2α. While the metabolism of endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) into various PG-Gs by cyclooxygenase-2 (COX-2) is established, the precise physiological and pathophysiological roles of the resulting PGF2α-G are still being unraveled. caymanchem.comnih.gov
General Mechanisms of Prostaglandin Glyceryl Ester Action
The mechanisms by which prostaglandin glyceryl esters exert their effects are complex and appear to involve canonical signaling pathways, although often through novel receptor interactions. Much of the current understanding is extrapolated from studies on PGE2-G.
Cellular Receptor Interactions
A key finding in the study of PG-Gs is that their actions are often independent of the well-characterized prostanoid receptors that their free acid counterparts (like PGE2) utilize. For instance, PGE2-G does not effectively compete for binding to ectopically expressed prostanoid receptors, including the FP receptor which is the cognate receptor for PGF2α. pnas.orgnih.gov This has led to the hypothesis that PG-Gs may act through their own unique, yet-to-be-fully-identified receptors. nih.govnih.gov Some evidence suggests that the nucleotide receptor P2Y6 may function as a receptor for PGE2-G, though this interaction and its relevance to other PG-Gs like PGF2α-G require further investigation. nih.gov The structural determinants for receptor activation appear to be the glycerol (B35011) moiety, as analogs with this feature consistently induce calcium responses. nih.gov
Intracellular Calcium Mobilization
A hallmark of the action of certain PG-Gs, particularly PGE2-G, is the mobilization of intracellular calcium. nih.govnih.gov This effect is observed in multiple cell types, including the RAW 264.7 macrophage cell line and the H1819 human non-small cell lung cancer cell line. nih.gov The increase in intracellular calcium is concentration-dependent and is thought to be a critical early event in the signaling cascade initiated by these lipids. pnas.orgnih.gov This calcium response is dependent on the presence of the glycerol moiety in the PG-G structure. nih.gov
Inositol (B14025) 1,4,5-Trisphosphate (IP3) Synthesis and Signaling
The mobilization of intracellular calcium by PG-Gs is closely linked to the synthesis of inositol 1,4,5-trisphosphate (IP3). Studies with PGE2-G have demonstrated a rapid and transient increase in IP3 levels following cellular stimulation. pnas.orgpnas.org IP3 is a well-known second messenger that binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov This suggests that PG-Gs can activate phospholipase C (PLC), the enzyme responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). pnas.org
Protein Kinase C (PKC) Activation and Downstream Signaling
The generation of diacylglycerol (DAG) alongside IP3 leads to the activation of another crucial signaling enzyme, Protein Kinase C (PKC). pnas.orgpnas.org The activation of PKC by PG-Gs like PGE2-G has been demonstrated in RAW264.7 macrophage cells. nih.gov This activation is a key downstream event following calcium mobilization and IP3 synthesis. nih.gov Activated PKC can then phosphorylate a variety of target proteins, influencing numerous cellular processes. nih.gov In the context of PG-G signaling, PKC activation has been linked to the phosphorylation of extracellular signal-regulated kinases (ERK) 1 and 2, indicating a connection to the mitogen-activated protein kinase (MAPK) pathway. pnas.orgpnas.org
Modulation of Specific Cellular Processes (e.g., anti-inflammatory effects of PGD2-G in mouse macrophages)
While the direct actions of PGF2α-G are still being defined, studies on other prostaglandin glyceryl esters have provided valuable insights into how this class of molecules can modulate specific cellular processes. A notable example is the anti-inflammatory effect of PGD2-glyceryl ester (PGD2-G) in mouse macrophages.
In contrast to the potential pro-inflammatory effects of PGE2-G and PGF2α-G, PGD2-G has been shown to reduce lipopolysaccharide (LPS)-induced inflammation in mice. nih.gov This effect is mediated, at least in part, by its ability to decrease the expression of pro-inflammatory cytokines like IL-1β in macrophages. nih.gov The anti-inflammatory actions of PGD2-G are thought to be mediated through as-yet-unidentified receptors. nih.gov This highlights the functional diversity within the PG-G family, where different members can exert opposing effects on inflammatory responses.
Furthermore, research on prostaglandin D2 (PGD2) itself has demonstrated its ability to attenuate inflammation and modulate macrophage polarization in models of acute lung injury. mdpi.com PGD2 signaling, particularly through its DP1 receptor on myeloid cells, generally mediates an anti-inflammatory effect. asm.org While these findings pertain to the free acid form of the prostaglandin, they provide a basis for investigating whether PGD2-G shares similar anti-inflammatory properties and signaling pathways. The differential effects of various PG-Gs on macrophage function underscore the complexity of their biological roles and the need for further research to understand their specific contributions to cellular processes.
Comparative Biological Activities with Parent Prostaglandins (B1171923) and Other Glyceryl Esters
The biological significance of prostaglandin F2alpha 1-glyceryl ester (PGF2α-G) is best understood when contrasted with its parent compound, prostaglandin F2alpha (PGF2α), and other related prostaglandin glyceryl esters (PG-Gs). Research indicates that PGF2α-G is not simply an inactive metabolite but possesses a distinct activity profile, suggesting it does not always function as a mere prodrug for PGF2α. The biological consequences of the cyclooxygenase-2 (COX-2) mediated oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) to form PG-Gs are still under investigation. nih.govnih.gov However, emerging evidence suggests that these esters can exert a range of effects independent of their conversion to classical prostaglandins. nih.govresearchgate.net
Studies comparing the cellular activities of various PG-Gs have revealed significant functional differences. For instance, in the murine macrophage-like cell line RAW264.7, prostaglandin E2-glyceryl ester (PGE2-G) triggers a rapid, concentration-dependent increase in intracellular free calcium. nih.gov This calcium mobilization is a key signaling event that can lead to various cellular responses. In stark contrast, under the same experimental conditions, PGF2α-G and prostaglandin D2-glyceryl ester (PGD2-G) failed to elicit such a response. nih.gov Interestingly, the parent compound PGF2α does induce calcium mobilization, highlighting a fundamental divergence in the signaling properties between the free acid and its glyceryl ester. nih.gov This suggests that the esterification with glycerol at the C-1 position critically alters the molecule's ability to interact with the cellular machinery responsible for this particular signaling pathway in macrophages. nih.gov The activity of PGE2-G in this system is thought to occur through a novel receptor that is distinct from the known prostanoid receptors. nih.gov
In the context of neuronal activity, the effects of PGF2α-G also show a unique pattern compared to its parent compounds and other lipids. In primary cultured mouse hippocampal neurons, PGF2α-G was found to increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs). nih.gov This effect was also observed with PGE2-G and PGD2-G. nih.gov This action is directly opposite to that of their metabolic precursor, 2-AG, which is known to suppress inhibitory synaptic transmission. nih.gov Furthermore, the responses induced by these eCB-derived prostanoids appeared to be different from those of the corresponding prostaglandins derived from arachidonic acid, implying that their effects are not mediated via the well-characterized prostanoid receptors. nih.gov
The differential activities of PGF2α-G, its parent prostaglandin, and other glyceryl esters are summarized in the table below.
Interactive Data Table: Comparative Biological Activities
| Compound | Cell System | Biological Response | Finding | Citation |
| PGF2α 1-glyceryl ester | RAW264.7 Macrophage-like Cells | Intracellular Ca²⁺ Mobilization | No significant mobilization observed. | nih.gov |
| PGF2α 1-glyceryl ester | Mouse Hippocampal Neurons | mIPSC Frequency | Increased frequency of mIPSCs. | nih.gov |
| PGF2α (Parent) | RAW264.7 Macrophage-like Cells | Intracellular Ca²⁺ Mobilization | Induces Ca²⁺ mobilization. | nih.gov |
| PGE2-glyceryl ester | RAW264.7 Macrophage-like Cells | Intracellular Ca²⁺ Mobilization | Triggers rapid, concentration-dependent Ca²⁺ mobilization. | nih.gov |
| PGE2-glyceryl ester | Mouse Hippocampal Neurons | mIPSC Frequency | Increased frequency of mIPSCs. | nih.gov |
| PGD2-glyceryl ester | RAW264.7 Macrophage-like Cells | Intracellular Ca²⁺ Mobilization | No significant mobilization observed. | nih.gov |
| PGD2-glyceryl ester | Mouse Hippocampal Neurons | mIPSC Frequency | Increased frequency of mIPSCs. | nih.gov |
These findings collectively suggest that PGF2α-1-glyceryl ester has intrinsic biological activities that are distinct from PGF2α. The addition of the glycerol moiety appears to create a molecule with a unique pharmacological profile, potentially interacting with different receptors or signaling pathways than its parent prostaglandin. While the parent PGF2α acts on the well-defined prostaglandin F2α receptor (FP-receptor), the actions of PGF2α-G and other PG-Gs may involve novel, yet-to-be-identified receptors. nih.govwikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantification of PGF2α-1-glyceryl ester and other related prostaglandin glyceryl esters (PG-Gs). nih.gov This powerful analytical technique offers high selectivity and sensitivity, allowing for the simultaneous analysis of multiple prostanoids without the need for chemical derivatization. researchgate.net The method typically involves separation of the analytes by reverse-phase high-performance liquid chromatography (HPLC) followed by detection using a triple-quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode. nih.gov This approach enables the specific detection and quantification of PGF2α-1-glyceryl ester even in complex biological matrices. nih.govuab.edu
The development of LC-MS/MS methods has been crucial for distinguishing between structurally similar isomers, a common challenge in prostaglandin analysis. sciex.com For instance, methods have been developed to separate and quantify major E-series prostaglandins and isoprostanes without derivatization, a significant advancement over previous techniques that required multiple HPLC separations. researchgate.net
Use of Stable Isotope-Labeled Internal Standards (e.g., PGF2α-1-glyceryl ester-d5)
To ensure the accuracy and reliability of quantification by LC-MS/MS, stable isotope-labeled internal standards are indispensable. nih.govlabchem.com.my For the analysis of PGF2α-1-glyceryl ester, a deuterated analog, specifically prostaglandin F2α-1-glyceryl ester-d5 (PGF2α-1-glyceryl ester-d5), is commonly used. labchem.com.my These internal standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes like deuterium. lumiprobe.com
By adding a known amount of the isotope-labeled standard to the sample at the beginning of the preparation process, any loss of analyte during extraction, purification, and analysis can be accounted for. nih.gov The ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard is used for quantification. nih.gov This stable isotope dilution method corrects for variations in sample recovery and matrix effects, which are common issues in the analysis of biological samples that can suppress or enhance the analyte signal. nih.govnih.govnih.gov The use of penta-deuterated PG-Gs has been shown to be effective in achieving accurate quantification. nih.gov
Method Validation and Performance Characteristics
The validation of any analytical method is critical to ensure its reliability and reproducibility. For LC-MS/MS assays quantifying prostaglandin esters, validation typically follows guidelines from regulatory bodies and includes the assessment of several key performance characteristics. nih.gov
Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effect. nih.govfrontiersin.orgnih.gov Linearity is established by creating a calibration curve over a defined concentration range, which should exhibit a high correlation coefficient (e.g., R² > 0.99). nih.govmdpi.com The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.govfrontiersin.org For prostaglandin glyceryl esters, the LOQ is often in the femtomole range when analyzed on-column. nih.gov
Accuracy is determined by comparing the measured concentration to a known true concentration, often through spike recovery experiments, with results typically expected to be within a certain percentage of the nominal value (e.g., 85-115%). nih.govfrontiersin.org Precision, which reflects the closeness of repeated measurements, is assessed at both intra-day (within the same day) and inter-day (on different days) levels, with the coefficient of variation (%CV) ideally being low. nih.govnih.gov
Table 1: Example of LC-MS/MS Method Performance Characteristics for Isoprostane Analysis This table presents typical performance data from a validated LC-MS/MS method for a related compound, 8-iso-prostaglandin F2α, which illustrates the standard parameters evaluated.
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Calibration Range | 25-329 ng/L | nih.gov |
| Correlation Coefficient (R²) | > 0.995 | nih.gov |
| Accuracy | 89.7% - 113.9% | nih.gov |
| Precision (CV%) | 2.3% - 5.4% | nih.gov |
| Normalized Matrix Effect | 89.7% - 113.5% | nih.gov |
| Analyte Recovery | > 85% | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) represents an older, yet still viable, analytical technique for the analysis of prostaglandins, including their glyceryl esters. nih.govresearchgate.net However, a significant limitation of GC-MS for these compounds is the requirement for derivatization to make them volatile enough for gas chromatography. uab.eduresearchgate.net This adds steps to the sample preparation process and can introduce variability. nih.gov
For analysis, PGF2α and its related compounds are often converted into more volatile derivatives, such as pentafluorobenzyl (PFB) esters. nih.govnih.gov Detection is frequently performed using electron-capture negative-ion chemical ionization (EC-NICI), which provides high sensitivity for these electronegative derivatives. researchgate.netnih.gov Stable isotope-labeled internal standards are also crucial for accurate quantification in GC-MS assays. nih.govnih.gov While LC-MS/MS has become more popular due to its ability to analyze underivatized compounds, GC-MS remains a powerful tool, particularly in established protocols for prostanoid analysis. sciex.commdpi.com
Sample Preparation Techniques for Biological Matrices
The effective extraction and purification of PGF2α-1-glyceryl ester from complex biological matrices like plasma, urine, and tissue homogenates are critical for accurate quantification. nih.govnih.gov The goal of sample preparation is to isolate the analyte from interfering substances that could compromise the analysis. nih.gov
Extraction Methodologies (e.g., Bligh and Dyer, Solid Phase Extraction)
Two common and effective methods for the extraction of lipids, including prostaglandin esters, are the Bligh and Dyer method and solid-phase extraction (SPE). nih.govnih.gov
The Bligh and Dyer method is a classic liquid-liquid extraction technique that uses a chloroform/methanol/water solvent system to partition lipids from other cellular components. nih.gov This method is well-established for the determination of total lipids in biological tissues. nih.gov
Solid-phase extraction (SPE) is a widely used technique for purifying prostaglandins and their metabolites from biological fluids. nih.govnih.gov This method involves passing the sample through a solid adsorbent material, which retains the analyte of interest. mdpi.com Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. nih.gov Octadecyl-bonded silica (B1680970) gel (C18) is a common stationary phase used for this purpose. nih.gov The efficiency of SPE can be enhanced by optimizing the wash and elution solutions; for instance, adding formic acid to the sample can improve the recovery of prostaglandins from matrices like urine and plasma to over 90%. nih.gov SPE is valued for being a simple and robust pre-purification step before downstream analysis. nih.gov
Table 2: Comparison of Common Extraction Techniques
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Bligh and Dyer | Liquid-liquid partitioning using a chloroform/methanol/water system. | "Gold standard" for total lipid extraction. nih.gov | Involves multiple solvent steps; use of chlorinated solvents. nih.gov |
| Solid Phase Extraction (SPE) | Analyte is retained on a solid support and eluted after washing away impurities. nih.gov | Simple, robust, high recovery rates (>90%), can be automated. nih.govnih.gov | Requires optimization of stationary phase and solvents for specific analytes. nih.gov |
Activity-Based Protein Profiling for Hydrolase Identification
Understanding the metabolism of PGF2α-1-glyceryl ester requires the identification of the enzymes responsible for its hydrolysis. Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technique to identify and characterize these enzymes, particularly serine hydrolases. nih.govrsc.org Serine hydrolases are a large family of enzymes involved in numerous physiological processes, and their dysfunction is linked to various diseases. nih.govnih.gov
ABPP utilizes chemical probes that are designed to react with the active site of a specific class of enzymes. nih.govmdpi.com For serine hydrolases, fluorophosphonate-based probes are often used. nih.gov These probes form a stable, covalent bond with the catalytic serine residue of active enzymes. nih.gov The probe also contains a reporter tag, such as biotin (B1667282) or a fluorescent dye, which allows for the detection, enrichment, and identification of the labeled enzymes from a complex proteome. nih.govmdpi.com By comparing the profiles of labeled proteins under different conditions, researchers can identify specific hydrolases involved in the metabolism of substrates like PGF2α-1-glyceryl ester. nih.gov This approach has been successfully used to identify carboxylesterases (CES), such as CES1, as being involved in the hydrolysis of prostaglandin glyceryl esters. ebi.ac.uk
Chromatographic Resolution of Regioisomers for Hydrolysis Studies
The study of prostaglandin F2α 1-glyceryl ester (PGF2α-1-GE) is complicated by the presence of its regioisomer, PGF2α 2-glyceryl ester (PGF2α-2-GE). In typical aqueous media, the 2-glyceryl ester moiety rapidly equilibrates to the more thermodynamically stable 1-glyceryl ester. caymanchem.com This isomerization process, which can occur within minutes, typically results in an equilibrium mixture of approximately 10:90 (2-GE:1-GE). caymanchem.comlabchem.com.my This inherent instability and rapid interconversion necessitate robust analytical strategies to separate and quantify each regioisomer independently, which is critical for accurately assessing their individual rates of enzymatic hydrolysis and distinct biological activities. researchgate.net
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), are the predominant techniques for the analytical resolution and quantification of these regioisomers. nih.govnih.gov These methods offer the high sensitivity and specificity required to distinguish between structurally similar compounds in complex biological matrices.
Detailed Research Findings
Research efforts have focused on developing single-run UPLC-MS/MS methods capable of simultaneously profiling multiple prostaglandin glyceryl esters (PG-Gs) and their hydrolysis products. nih.govnih.gov These methods typically involve an initial solid-phase extraction (SPE) step using a reverse-phase sorbent to purify the analytes from the sample matrix. nih.gov The subsequent chromatographic separation is achieved on a reverse-phase column (e.g., C18), followed by detection using a triple-quadrupole mass spectrometer operating in positive-ion electrospray ionization (ESI) mode. nih.gov Quantification is accomplished through stable isotope dilution, employing deuterated internal standards for both the glyceryl esters and their corresponding free acid prostaglandins to ensure high accuracy. nih.gov The limit of quantification for these methods is typically in the low femtomole range. nih.govnih.gov
The table below summarizes a typical analytical approach for the resolution and quantification of PGF2α glyceryl esters.
Table 1: Analytical Parameters for Chromatographic Resolution of PGF2α Glyceryl Ester Regioisomers
| Parameter | Technique/Method | Details |
|---|---|---|
| Analytical Platform | UPLC-MS/MS | Provides high resolution and sensitivity for separating structurally similar isomers. nih.gov |
| Sample Purification | Solid-Phase Extraction (SPE) | Reverse-phase SPE is used to extract and concentrate analytes from biological matrices. nih.gov |
| Separation Mode | Reverse-Phase Chromatography | Utilizes C18 columns to separate regioisomers based on hydrophobicity. nih.gov |
| Ionization | Positive-Ion Electrospray (ESI) | Efficiently ionizes the target molecules for mass spectrometric detection. nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | Selected Reaction Monitoring (SRM) provides high specificity and sensitivity for quantification. nih.gov |
| Quantification | Stable Isotope Dilution | Employs penta-deuterated PG-G analogs as internal standards for accurate measurement. nih.gov |
| Limit of Quantification | Femtomole Range | Methods can achieve quantification limits around 25 fmol on-column. nih.gov |
This table is generated based on data from multiple sources.
The critical importance of resolving these regioisomers is underscored in hydrolysis studies. To determine the substrate specificity and kinetic parameters of enzymes such as monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), it is essential to use a pure substrate. nih.govresearchgate.net Chromatographic methods are employed to monitor the time-dependent decrease of the specific PGF2α-GE regioisomer and the concurrent formation of its hydrolysis products, PGF2α and glycerol. researchgate.net
Studies have shown that human MAGL (hMAGL) robustly hydrolyzes PGF2α-G. researchgate.net The ability to chromatographically separate the substrate from the product is fundamental to calculating the rate of these enzymatic reactions. Research comparing the hydrolysis of various PG-Gs has revealed distinct substrate preferences among different hydrolases. For instance, while hMAGL can hydrolyze several PG-Gs, other enzymes like α/β-hydrolase domain 6 (ABHD6) and ABHD12 show more selective and often marginal activity toward the same substrates. researchgate.net
The table below presents research findings on the enzymatic hydrolysis of prostaglandin glyceryl esters, highlighting the importance of analyzing specific isomers.
Table 2: Research Findings on the Hydrolysis of Prostaglandin Glyceryl Esters
| Enzyme | Substrate(s) | Key Finding | Reference |
|---|---|---|---|
| Monoacylglycerol Lipase (MAGL) | PGF2α-G, PGD2-G, PGE2-G | hMAGL robustly hydrolyzes all four tested prostaglandin glycerol esters. | researchgate.net |
| Fatty Acid Amide Hydrolase (FAAH) | Prostaglandin Glyceryl Esters (PG-Gs) | PG-Gs are poor substrates for FAAH, with the enzyme showing a 150-200-fold preference for 2-arachidonoylglycerol (2-AG). | nih.gov |
| α/β-hydrolase domain 6 (ABHD6) | PGD2-G, PGE2-G | hABHD6 preferentially hydrolyzes PGD2-G over PGE2-G. | researchgate.net |
These findings demonstrate that the rate of hydrolysis is highly dependent on both the specific regioisomer and the enzyme involved. Therefore, chromatographic resolution is an indispensable tool for elucidating the metabolic pathways and biological roles of PGF2α 1-glyceryl ester.
Interactions with Other Signaling Molecules
Crosstalk with the Endocannabinoid System
The biosynthesis of PGF2α-G from 2-AG represents a direct link between the endocannabinoid and prostanoid systems. nih.gov This metabolic pathway suggests that some of the biological activities previously attributed solely to endocannabinoids might be mediated, at least in part, by their oxygenated metabolites like PGF2α-G.
Conclusion
The scientific understanding of prostaglandin (B15479496) F2α 1-glyceryl ester is in its infancy. While its formation from the endocannabinoid 2-AG via COX-2 is established, its biological functions remain a significant enigma. The lack of identified specific receptors and the conflicting data on its signaling properties underscore the vast knowledge gap. Future research should prioritize the characterization of its receptor binding profile, the elucidation of its downstream signaling cascades, and the direct investigation of its physiological effects in various biological systems. Such studies are essential to determine whether this metabolite is simply a metabolic byproduct or a novel signaling molecule with unique biological activities.
Future Research Directions and Unexplored Avenues
Elucidating the Full Spectrum of Intrinsic Biological Activities
A significant gap in current knowledge is the limited understanding of the intrinsic biological activities of PGF2α 1-glyceryl ester. caymanchem.comcaymanchem.comlabchem.com.mybioscience.co.uk Research has primarily focused on its formation and degradation, leaving its direct physiological effects mostly unexplored. While it is often viewed as a metabolic intermediate, evidence from related prostaglandin (B15479496) glycerol (B35011) esters (PG-Gs) suggests the potential for unique, uncharacterized biological actions.
For instance, prostaglandin E2-glyceryl ester (PGE2-G) has been shown to possess biological activities distinct from its parent prostaglandin, PGE2. nih.gov Studies have demonstrated that PGE2-G can trigger rapid, concentration-dependent calcium (Ca²⁺) mobilization and activate protein kinase C (PKC) in RAW264.7 macrophage-like cells. researchgate.netnih.gov Notably, these effects were not replicated by PGE2 itself or by the potential hydrolysis products. nih.gov In contrast, in the same cell line, PGF2α 1-glyceryl ester did not induce a similar Ca²⁺ mobilization event, suggesting a high degree of specificity among PG-Gs and their potential cellular targets. nih.gov
Future research must systematically screen PGF2α 1-glyceryl ester across a wide range of biological assays to identify its unique bioactivities. This includes investigating its effects on:
Cellular signaling pathways beyond calcium mobilization.
Inflammatory processes, given its origin from COX-2 activity. nih.gov
Neuronal functions, building on the role of its precursor 2-AG in retrograde signaling. acs.org
Intraocular pressure, an area where stable analogs of PGE2-G have shown activity. researchgate.net
The discovery of a specific receptor for PGE2-G (the human P2Y6 receptor) further strengthens the hypothesis that PG-Gs can function as signaling molecules in their own right, a possibility that must be thoroughly investigated for PGF2α 1-glyceryl ester. researchgate.net
Detailed Enzymatic Characterization of PGF2α 1-Glyceryl Ester-Specific Hydrolases
The biological actions of PGF2α 1-glyceryl ester are tightly regulated by its metabolic stability. Several enzymes, primarily belonging to the serine hydrolase family, have been identified that can hydrolyze PG-Gs, converting them into the parent prostaglandin and glycerol. nih.gov Understanding the specific enzymes responsible for the degradation of PGF2α 1-glyceryl ester is crucial for deciphering its physiological relevance.
Enzymes known to hydrolyze PG-Gs include:
Monoacylglycerol Lipase (B570770) (MAGL) : While a primary enzyme for 2-AG hydrolysis, MAGL also hydrolyzes PG-Gs, though with significantly lower efficiency. acs.orgnih.gov Studies show a 30- to 100-fold preference for 2-AG over PG-Gs. nih.gov However, other research indicates that human MAGL can robustly hydrolyze PGF2α-G. researchgate.net
Fatty Acid Amide Hydrolase (FAAH) : Like MAGL, FAAH is a poor substrate for PG-Gs compared to its preferred endocannabinoid substrates. acs.orgnih.gov
Lysophospholipase A2 (LYPLA2) : This enzyme has been identified as a major PG-G hydrolase in several human cancer cell lines. nih.gov It selectively hydrolyzes the 1(3)-glyceryl ester isomer and does not act on the endocannabinoid 2-AG. nih.gov
Carboxylesterases (CES) : Recombinant human CES1 and CES2 have been shown to efficiently hydrolyze PGF2α-G. ebi.ac.uk In human THP1 monocytic cells, inhibition or immunodepletion of CES1 markedly reduced PG-G hydrolase activity. ebi.ac.uk
α/β-Hydrolase Domain Containing Proteins (ABHDs) : hABHD6 and hABHD12 have been shown to hydrolyze various PG-Gs, although their activity towards PGF2α-G appears less robust compared to other substrates. researchgate.net
Future research should focus on detailed kinetic analysis of these enzymes with PGF2α 1-glyceryl ester as the specific substrate. This will help determine which hydrolases are most physiologically relevant in different tissues and cellular contexts. Identifying and characterizing the dominant PGF2α 1-glyceryl ester hydrolases will be a critical step toward developing tools to modulate its concentration in vivo.
| Enzyme | Substrate(s) | Key Finding | Reference |
|---|---|---|---|
| Monoacylglycerol Lipase (MGL) | PGE2-G, PGD2-G, PGF2α-G | Demonstrates significantly higher substrate efficiency for 2-AG compared to PG-Gs. The kcat for PGE2-G hydrolysis is ~2-fold higher than for PGF2α-G. | acs.org |
| Lysophospholipase A2 (LYPLA2) | PGE2-G, PGF2α-G, PGD2-G | Identified as a major PG-G hydrolase in human cancer cells. Hydrolyzes the 1-glyceryl ester but not 2-AG. Order of activity: PGE2-G > PGF2α-G > PGD2-G. | nih.gov |
| Carboxylesterase 1 & 2 (CES1, CES2) | PGE2-G, PGF2α-G | Efficiently hydrolyze PG-Gs. CES1 appears to be a key hydrolase for these compounds in THP1 monocytes. | ebi.ac.uk |
| Human Monoacylglycerol Lipase (hMAGL) | 15d-PGJ2-G, PGD2-G, PGE2-G, PGF2α-G | Robustly hydrolyzes all four tested PG-Gs, challenging previous claims about its limited ability to catalyze PG-G hydrolysis. | researchgate.net |
Investigating the Physiological Roles of PGF2α 1-Glyceryl Ester Distinct from its Parent Prostaglandin
A pivotal question is whether PGF2α 1-glyceryl ester serves merely as a prodrug for PGF2α or if it has its own unique physiological functions. The rapid hydrolysis of the compound has made this distinction difficult to establish. nih.gov However, the precedent set by PGE2-G, which activates signaling pathways not engaged by PGE2 in certain cells, provides a strong rationale for investigating this possibility for PGF2α-G. nih.gov
The effects of PGF2α are mediated by its specific G protein-coupled receptor, the FP receptor. nih.gov Future studies must determine if PGF2α 1-glyceryl ester interacts with the FP receptor or if it acts on an entirely different, as-yet-unidentified receptor. The observation that PGE2-G activates the P2Y6 receptor, a receptor for UDP, suggests that PG-Gs may interact with unexpected targets. researchgate.net
To dissect these distinct roles, research strategies should include:
Utilizing cell lines that lack the FP receptor to screen for PGF2α 1-glyceryl ester-specific effects.
Employing receptor binding assays to test the affinity of PGF2α 1-glyceryl ester for a panel of known receptors.
Using stable, non-hydrolyzable analogs of PGF2α 1-glyceryl ester in physiological systems to observe its effects without conversion to PGF2α.
Distinguishing the unique actions of PGF2α 1-glyceryl ester from those of PGF2α is essential for understanding the full biological consequences of COX-2-mediated oxygenation of 2-AG. nih.gov
Development of Novel Chemical Probes and Modulators for Specific Pathways
Progress in understanding the biology of PGF2α 1-glyceryl ester is critically dependent on the development of specialized chemical tools. The inherent instability of the compound, due to both isomerization and enzymatic hydrolysis, necessitates the creation of novel probes. caymanchem.comresearchgate.net
Key areas for development include:
Stable Analogs : The successful use of serinolamide and propanediolamide analogs of PGE2-G to study ocular effects demonstrates the power of this approach. researchgate.net These analogs, where the ester oxygen is replaced by a nitrogen, are resistant to hydrolysis and isomerization, allowing for more reliable pharmacological studies. The synthesis of corresponding stable analogs of PGF2α 1-glyceryl ester is a high-priority objective.
Specific Hydrolase Inhibitors : The identification of enzymes like LYPLA2 and CES1 as major PG-G hydrolases opens the door to developing selective inhibitors. nih.govebi.ac.uk A potent and specific inhibitor of the key PGF2α 1-glyceryl ester hydrolase would be an invaluable tool. It would allow researchers to increase the endogenous levels of the compound in cells and tissues, enabling the study of its downstream physiological effects without altering the levels of endocannabinoids like 2-AG. nih.gov
Tagged Probes : The creation of fluorescently or radiolabeled stable analogs of PGF2α 1-glyceryl ester would facilitate receptor binding studies, cellular uptake experiments, and visualization of its localization within tissues.
The development of these chemical modulators is not merely an academic exercise; it is fundamental to designing experiments that can definitively separate the biology of PGF2α 1-glyceryl ester from that of its precursor (2-AG) and its hydrolysis product (PGF2α).
Q & A
Q. What are the established protocols for synthesizing prostaglandin F2α 1-glyceryl ester in laboratory settings?
Prostaglandin F2α 1-glyceryl ester is synthesized via enzymatic pathways involving cyclooxygenase-2 (COX-2) and prostaglandin H2 (PGH2) isomerases. The reaction typically incubates 2-arachidonoylglycerol (2-AG) with purified enzymes under controlled pH (7.0–7.4) and temperature (37°C) to optimize activity . However, the 2-glyceryl ester form rapidly equilibrates with the 1-glyceryl ester in aqueous media, requiring careful monitoring of reaction kinetics to isolate the desired product .
Q. How can researchers assess the stability of prostaglandin F2α 1-glyceryl ester in in vitro studies?
Stability is influenced by pH, temperature, and enzymatic degradation. For in vitro studies, maintain neutral pH buffers and storage at −80°C to minimize hydrolysis. Degradation by 15-hydroxyprostaglandin dehydrogenase (15-HPGDH) can be inhibited using enzyme-specific blockers like 15-HPGDH inhibitors during experiments . LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) is recommended for quantifying degradation products .
Q. What are the primary biochemical assays for detecting prostaglandin F2α 1-glyceryl ester in cellular models?
Immunoassays (e.g., ELISA) and mass spectrometry (LC-MS/MS) are gold standards. For functional studies, measure intracellular calcium flux via fluorometric assays, as prostaglandin F2α 1-glyceryl ester modulates calcium signaling through CB1 receptor interactions . Enzyme-linked assays targeting COX-2 activity or 15-HPGDH oxidation can also track metabolic turnover .
Advanced Research Questions
Q. How do conflicting data on prostaglandin F2α 1-glyceryl ester’s receptor specificity impact mechanistic studies?
While highlights CB1 receptor binding, other studies suggest interactions with uncharacterized G-protein-coupled receptors (GPCRs). To resolve contradictions, use receptor knockout models (e.g., CB1−/− cells) combined with competitive binding assays. Cross-validate findings with orthogonal methods like CRISPR interference or radioligand displacement assays .
Q. What experimental strategies address the instability of prostaglandin F2α 1-glyceryl ester in long-term in vivo studies?
Encapsulation in lipid nanoparticles or cyclodextrin complexes improves bioavailability and reduces oxidation. For pharmacokinetic profiling, employ stable isotope tracers (e.g., ¹³C-labeled analogs) and serial sampling of plasma/tissue homogenates analyzed via high-resolution MS . Consider alternative administration routes (e.g., intravitreal injection) to bypass hepatic first-pass metabolism .
Q. How can researchers reconcile discrepancies in reported metabolic pathways of prostaglandin F2α 1-glyceryl ester?
identifies 15-HPGDH as a key oxidizer, while emphasizes COX-2-dependent synthesis. Use pathway-specific inhibitors (e.g., COX-2 inhibitors like celecoxib) in tandem with metabolomic profiling (untargeted LC-MS) to map dominant pathways across tissues. Comparative studies in primary vs. immortalized cell lines may clarify tissue-specific metabolism .
Q. What methodologies optimize subcellular localization studies of prostaglandin F2α 1-glyceryl ester?
Subcellular fractionation coupled with immunofluorescence or click chemistry probes (e.g., alkyne-tagged analogs) enables precise tracking. For dynamic localization, use live-cell imaging with fluorescent derivatives (e.g., BODIPY-labeled) and colocalization markers for organelles (e.g., mitochondria, ER). Validate findings with siRNA knockdown of suspected transporters .
Data Contradiction & Experimental Design
Q. How should researchers design studies to resolve conflicting reports on prostaglandin F2α 1-glyceryl ester’s role in intraocular pressure regulation?
notes prostaglandins enhance uveoscleral outflow, but species-specific differences (e.g., human vs. rodent models) may explain variability. Use transgenic models expressing human prostaglandin receptors and standardized tonometry protocols. Control for endogenous prostaglandin levels via COX inhibitors and validate with aqueous humor metabolomics .
Q. What statistical approaches are recommended for analyzing dose-response variability in animal studies?
Non-linear regression models (e.g., sigmoidal dose-response) account for threshold effects. For toxicology studies, apply benchmark dose (BMD) modeling to identify NOAEL/LOAEL. Pair with transcriptomic analysis (RNA-seq) to correlate dosage with gene expression changes in target tissues (e.g., corpus luteum for luteolytic effects) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
